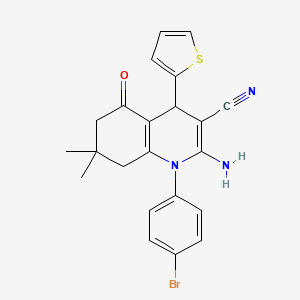
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic quinoline derivatives .
- Its structure features a hexahydroquinoline ring system with a thiophene and an amino group .
- The presence of the cyano group indicates its potential reactivity.
- While its exact applications are diverse, it has garnered interest due to its biological and industrial relevance.
Preparation Methods
Synthetic Routes: One method involves the between and . This yields the target compound.
Reaction Conditions: Glacial acetic acid is typically used as the solvent, and the reaction proceeds at moderate temperatures.
Industrial Production: While no specific industrial-scale production method is widely reported, research synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents: These include in Suzuki coupling reactions.
Major Products: The products formed depend on the specific reaction conditions and substituents. Further studies are needed to explore this comprehensively.
Scientific Research Applications
Chemistry: It serves as a building block for more complex molecules due to its unique structure.
Biology: Researchers investigate its potential as a , although specific applications vary.
Medicine: Its pharmacological properties (e.g., antimicrobial, analgesic, anticancer) warrant further exploration.
Industry: It may find use in materials science, catalysis, or as a starting point for drug discovery.
Mechanism of Action
- The compound’s effects likely involve interactions with biological targets (e.g., enzymes, receptors).
Pathways: Detailed studies are necessary to elucidate the precise pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of a hexahydroquinoline core, thiophene, and cyano group sets it apart.
Similar Compounds: While no direct analogs are mentioned, related heterocyclic compounds exist.
Remember that this compound’s potential lies in its versatility and the avenues it opens for further research
Biological Activity
The compound 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 311332-85-1) is a novel derivative in the hexahydroquinoline class known for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.
- Molecular Formula : C23H21BrN4O
- Molecular Weight : 449.34 g/mol
- Structure : The compound features a hexahydroquinoline core with various substituents that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of anticancer and antimicrobial properties. The following sections detail these findings.
Anticancer Activity
Recent studies have demonstrated that derivatives of hexahydroquinoline exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown varying degrees of cytotoxicity against human cancer cell lines:
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| 2-Amino-1-(4-bromophenyl)-... | A549 (lung cancer) | 61% at 100 µM | |
| 4-Bromophenyl derivative | HCT116 (colon cancer) | 64% at 100 µM | |
| Control (Cisplatin) | A549 | 40% at 100 µM |
In these studies, the compound exhibited a structure-dependent activity profile. Substituents such as bromophenyl groups enhanced anticancer efficacy compared to simpler derivatives.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored against various pathogens. The results indicate that it possesses moderate to strong activity against multidrug-resistant bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | |
| Staphylococcus aureus (MRSA) | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of similar compounds:
- Anticancer Studies : In a study involving a series of substituted quinolines, it was found that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against A549 cells. The presence of halogens like bromine was particularly noted for improving activity.
- Antimicrobial Assays : A comparative study on various derivatives showed that those with thiophene rings had improved efficacy against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Properties
Molecular Formula |
C22H20BrN3OS |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20BrN3OS/c1-22(2)10-16-20(17(27)11-22)19(18-4-3-9-28-18)15(12-24)21(25)26(16)14-7-5-13(23)6-8-14/h3-9,19H,10-11,25H2,1-2H3 |
InChI Key |
GUIDHYQEDYMHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















